
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a cyclopentyloxy group attached to an ethylbenzene backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(cyclopentyloxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopentyloxy group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the molecular targets.
Comparación Con Compuestos Similares
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2-ethylbenzene: This compound lacks the cyclopentyloxy group and has different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a methoxyethoxy group instead of a cyclopentyloxy group, leading to different chemical properties and uses.
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group and is used in different chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H16Br2O |
|---|---|
Peso molecular |
348.07 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2 |
Clave InChI |
AVIIFLOAKFKECD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(CBr)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
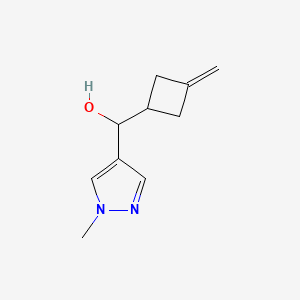
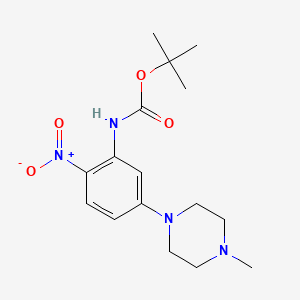
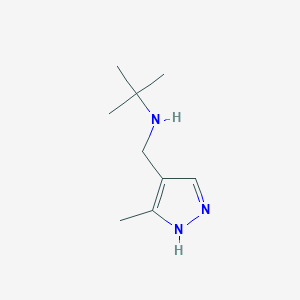



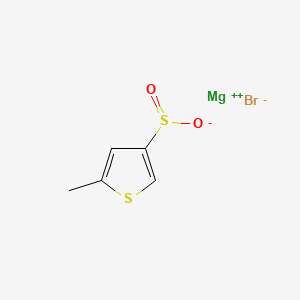
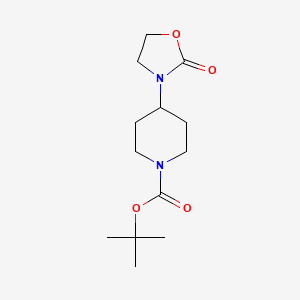
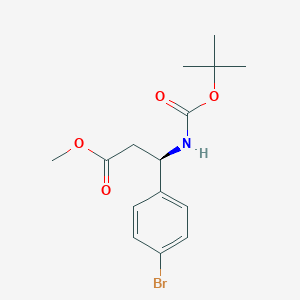

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)
